2-Methyl-3-(morpholinomethyl)quinolin-4(1H)-one is a quinoline derivative that has garnered interest in medicinal chemistry due to its potential biological activities. As a compound with a complex structure, it falls under the classification of heterocyclic compounds, specifically those containing nitrogen in the ring structure. The presence of the morpholinomethyl group enhances its pharmacological properties, making it a subject of various synthetic and biological studies.
The compound is derived from quinoline, a bicyclic aromatic compound known for its diverse biological activities. It is classified as a quinolinone, a category of compounds characterized by a carbonyl group at the 4-position of the quinoline ring. The specific structure of 2-Methyl-3-(morpholinomethyl)quinolin-4(1H)-one places it within the broader class of heterocycles, which are cyclic compounds containing atoms of at least two different elements.
The synthesis of 2-Methyl-3-(morpholinomethyl)quinolin-4(1H)-one can be achieved through various methods, primarily involving the Mannich reaction. This reaction typically involves the condensation of an amine, formaldehyde, and a ketone or aldehyde.
The molecular formula for 2-Methyl-3-(morpholinomethyl)quinolin-4(1H)-one is . The structure consists of:
The compound's three-dimensional conformation can influence its biological activity, making structural analysis crucial for understanding its mechanism of action.
The primary chemical reactions involving 2-Methyl-3-(morpholinomethyl)quinolin-4(1H)-one include:
These reactions are essential for modifying the compound to enhance its pharmacological properties or to explore new derivatives with improved efficacy .
The mechanism of action for compounds like 2-Methyl-3-(morpholinomethyl)quinolin-4(1H)-one often involves:
Studies have shown that similar quinoline derivatives exhibit various mechanisms depending on their specific structural features and substituents .
The physical properties of 2-Methyl-3-(morpholinomethyl)quinolin-4(1H)-one include:
Chemical properties include:
2-Methyl-3-(morpholinomethyl)quinolin-4(1H)-one has potential applications in:
Research continues into optimizing its synthesis and exploring its full range of biological activities, indicating its significance in medicinal chemistry .
The quinolin-4(1H)-one scaffold represents a privileged heterocyclic system in drug discovery, characterized by a bicyclic framework that merges a benzene ring with a 4-pyridone moiety. This core structure exhibits remarkable hydrogen-bonding capacity via its carbonyl (C4=O) and N-H groups, enabling targeted interactions with biological macromolecules. In oncology, derivatives like Linomide (quinoline-3-carboxamide) demonstrate the scaffold's role as a versatile anticancer platform, where modifications at C-3 significantly influence EGFR kinase (EGFRK) inhibition [1] . Computational studies confirm that the quinolin-4(1H)-one nucleus binds competitively at the ATP site of EGFRK through hydrogen bonds with key residues (Gln96, Thr95, Met98), mimicking the pharmacophore of 4-anilinoquinazoline inhibitors . Beyond oncology, this scaffold's planar geometry facilitates DNA intercalation and topoisomerase inhibition, while its electronic properties support redox modulation and metal chelation, underscoring its adaptability across therapeutic areas [8] [9].
Table 1: Molecular Docking Profiles of Select Quinolin-4(1H)-one Derivatives at EGFRK
Compound | MolDock Score | Rerank Score | H-Bond Energy (kcal/mol) | Key Interactions |
---|---|---|---|---|
4-AQ (Reference) | -112.04 | -75.75 | 0 | Met98, Thr95, Gln96 |
4b (Piperidine) | -110.23 | -71.63 | -2.11 | Thr159, Asp160 |
3a (Morpholine) | -138.89 | -95.65 | -3.99 | Hydrophobic pocket residues |
5a (Pyrrolidine) | -84.67 | -75.78 | -7.50 | Variable H-bond networks |
The integration of a morpholine moiety at C-3 enhances bioactivity through dual mechanisms:
The C-2 methyl group contributes to bioactivity via:
Table 2: Bioactivity of C-3 Functionalized Quinolin-4(1H)-ones
Compound | C-3 Substituent | IC₅₀ (A549) | IC₅₀ (K562) | Key Structural Features |
---|---|---|---|---|
4b | Piperidinylmethyl | 1.539 μM | 1.732 μM | C-6 Cl, C-2 methyl-like |
3a | Morpholinomethyl | ~5.0 μM* | ~5.2 μM* | Unsubstituted core |
5b | Pyrrolidinylmethyl | >10 μM | >10 μM | C-6 Cl, rigid alkyl chain |
Paclitaxel | – | 0.3 μM | 0.3 μM | Natural product reference |
*Estimated from dose-response curves in .
The synthetic evolution of C-3-modified quinolin-4(1H)-ones has progressed through three key phases:
Table 3: Synthetic Methodologies for C-3 Functionalization
Method | Reagents/Conditions | Yield Range | Key Advantages | Ref. |
---|---|---|---|---|
Mannich Reaction | Formaldehyde + morpholine/piperidine, Δ, 48h | 60–85% | Single-step, high functional group tolerance | [1] |
Vilsmeier-Haack | POCl₃/DMF, then alkylation | 40–70% | Access to chloro intermediates for coupling | [6] |
Schiff Base | Hydrazine + morpholine carbonyls, EtOH, reflux | 57–98% | Enables conjugated morpholine linkers | [8] |
CAS No.: 182316-44-5
CAS No.: 99593-25-6
CAS No.: 655-05-0
CAS No.: 50489-48-0
CAS No.: